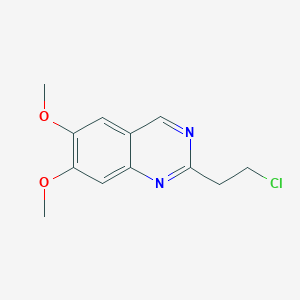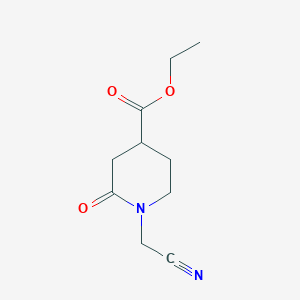
2-Isopropyl-3-nitroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-nitroaniline hydrochloride is an organic compound that belongs to the class of nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring. The compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-nitroaniline hydrochloride typically involves the nitration of aniline derivatives followed by reduction and subsequent reactions to introduce the isopropyl group. One common method involves the following steps:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline.
Reduction: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Alkylation: The amine group is then alkylated with isopropyl halides under basic conditions to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-nitroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Isopropyl-3-aminoaniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Isopropyl-3-nitroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the isopropyl group, making it less lipophilic.
3-Nitroaniline: Similar structure but without the isopropyl group.
4-Nitroaniline: Different position of the nitro group on the aniline ring.
Uniqueness
2-Isopropyl-3-nitroaniline hydrochloride is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and physical properties. The isopropyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-nitro-2-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(2)9-7(10)4-3-5-8(9)11(12)13;/h3-6H,10H2,1-2H3;1H |
InChI Key |
FOUHUVVSZBAQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)



![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
